molecular formula C15H10Cl2N2O3S3 B2412780 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896340-54-8

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2412780
CAS RN: 896340-54-8
M. Wt: 433.34
InChI Key: UCERKZCKXWVSNA-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of thiazole-containing compounds and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has been conducted on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting the potential for developing selective class III agents for arrhythmia treatment. These compounds demonstrate potency in vitro, comparable to known class III agents, indicating the importance of the methylsulfonylamino group and its derivatives in producing class III electrophysiological activity (Morgan et al., 1990).

Anticancer Applications

Another significant area of research involves the synthesis of indapamide derivatives, including compounds structurally related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, as anticancer agents. These derivatives have been evaluated for their pro-apoptotic activity on melanoma cell lines, demonstrating significant growth inhibition and anticancer activity. This research underscores the potential for developing novel anticancer therapies based on the modulation of apoptosis in cancer cells (Yılmaz et al., 2015).

Metal Complexes as Enzyme Inhibitors

The synthesis and characterization of metal complexes of heterocyclic sulfonamide, including compounds similar to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, have shown strong carbonic anhydrase inhibitory properties. This research highlights the potential of such compounds in designing powerful inhibitors against human carbonic anhydrase isoenzymes, which could have therapeutic applications in conditions where enzyme inhibition is beneficial (Büyükkıdan et al., 2013).

Investigation of Metabolic Stability

Research on the structure-activity relationships of PI3K/mTOR dual inhibitors has involved the investigation of various heterocycles, including compounds related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, to improve metabolic stability. These studies aim to identify compounds with similar in vitro potency and in vivo efficacy while reducing metabolic liabilities, which is crucial for the development of effective and safe therapeutic agents (Stec et al., 2011).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S3/c1-25(21,22)9-4-2-8(3-5-9)14(20)19-15-18-11(7-23-15)10-6-12(16)24-13(10)17/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERKZCKXWVSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

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